molecular formula C24H28Cl2N6O3 B1515313 EGFR/ErbB-2/ErbB-4 Inhibitor II CAS No. 944341-54-2

EGFR/ErbB-2/ErbB-4 Inhibitor II

Numéro de catalogue: B1515313
Numéro CAS: 944341-54-2
Poids moléculaire: 519.4 g/mol
Clé InChI: ZXKZRKQMKNRZNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EGFR/ErbB-2/ErbB-4 Inhibitor II is a useful research compound. Its molecular formula is C24H28Cl2N6O3 and its molecular weight is 519.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The EGFR (Epidermal Growth Factor Receptor) family, including ErbB-2 (HER2) and ErbB-4, plays a critical role in cellular processes such as proliferation, differentiation, and survival. Inhibitors targeting these receptors have emerged as significant therapeutic agents in oncology, particularly for cancers characterized by aberrant signaling through these pathways. This article delves into the biological activity of the compound known as "EGFR/ErbB-2/ErbB-4 Inhibitor II," examining its mechanisms of action, efficacy in clinical settings, and relevant case studies.

EGFR, ErbB-2, and ErbB-4 are receptor tyrosine kinases that, upon ligand binding, undergo dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation. The inhibition of these receptors can disrupt these signaling cascades, leading to reduced tumor growth and increased apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Autophosphorylation : The inhibitor directly blocks the autophosphorylation of EGFR and ErbB-2/ErbB-4, thereby preventing downstream signaling .
  • Induction of Apoptosis : By inhibiting these receptors, the compound can increase pro-apoptotic signals while decreasing anti-apoptotic signals, promoting cell death in cancerous tissues .
  • Cell Cycle Arrest : Treatment with the inhibitor has been shown to induce G0/G1 phase arrest in various cancer cell lines .

Efficacy in Clinical Trials

Recent studies have highlighted the efficacy of this compound in various cancer types. A summary of clinical findings is presented below.

Study Cancer Type Inhibitor Used Response Rate Notes
Non-Small Cell Lung Cancer (NSCLC)Mobocertinib34.1% ORREffective against EGFR mutations; CNS penetration noted.
Breast CancerFam-trastuzumab deruxtecan-nxki78% DCRTargeted HER2-low tumors; prolonged response observed.
Head and Neck CancerDacomitinib20% increase in G0/G1 arrestSignificant inhibition of tumor growth in preclinical models.

Case Studies

  • Case Study: NSCLC Patient Treated with Mobocertinib
    • A patient with advanced NSCLC harboring EGFR mutations demonstrated a complete response to mobocertinib after initial treatment failure with other TKIs. The patient experienced significant tumor reduction and maintained disease control for several months before developing CNS metastases .
  • Case Study: HER2-Low Breast Cancer
    • A patient with HER2-low breast cancer was treated with fam-trastuzumab deruxtecan-nxki, achieving stable disease for 20 months. This case underscores the potential of targeting low HER2 expression using novel agents designed to inhibit both HER2 and EGFR pathways .

Research Findings

Recent research has elucidated several important findings regarding the biological activity of this compound:

  • Potency Against Mutant Receptors : The inhibitor has shown significantly lower IC50 values (<80 nM) against mutant forms of EGFR and ErbB-2 compared to first-generation inhibitors like gefitinib .
  • Combination Therapy Potential : Studies suggest that combining this inhibitor with other therapies can enhance efficacy, particularly in tumors exhibiting resistance mechanisms against single-agent therapies .

Applications De Recherche Scientifique

Cancer Therapy

Research has demonstrated that dual inhibition of EGFR and ErbB-2 can significantly enhance therapeutic efficacy compared to single-agent therapies. For instance:

  • In vitro Studies : Compounds like GW572016 have shown potent inhibition of both EGFR and ErbB-2 in various cancer cell lines, leading to decreased cell viability and increased apoptosis .
  • Xenograft Models : In vivo studies using xenograft models have confirmed that dual inhibitors effectively suppress tumor growth. For example, GW572016 inhibited tumor growth in colon cancer models at doses as low as 30 mg/kg .

Chemoprevention

The inhibitor has shown promise in chemopreventive applications. A study indicated that GW2974 significantly inhibited skin tumor promotion in transgenic mouse models with overexpressed ErbB-2 . This suggests potential for using such inhibitors in early-stage cancer prevention.

Non-Small Cell Lung Cancer (NSCLC)

A notable case involved a patient with an EGFR::ERBB4 fusion who exhibited a marked response to mobocertinib, an EGFR TKI, followed by osimertinib treatment after disease progression . This highlights the potential for tailored therapies based on specific genetic alterations involving the ErbB family.

Breast Cancer

In breast cancer cases where both EGFR and ErbB-2 are overexpressed, simultaneous inhibition has resulted in additive or synergistic effects on tumor growth suppression . This underscores the importance of dual-targeted therapies in improving patient outcomes.

Data Table: Comparison of Dual Inhibitors

Inhibitor Targeted Receptors IC50 (nM) Efficacy Clinical Status
GW572016EGFR, ErbB-2<80HighClinical Trials
GW2974EGFR, ErbB-2Not specifiedModeratePreclinical
PF00299804Pan-ERBBNot specifiedHighPhase I/II Trials

Propriétés

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZRKQMKNRZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849569
Record name N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944341-54-2
Record name N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 2
Reactant of Route 2
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 3
Reactant of Route 3
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 4
Reactant of Route 4
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 5
EGFR/ErbB-2/ErbB-4 Inhibitor II
Reactant of Route 6
Reactant of Route 6
EGFR/ErbB-2/ErbB-4 Inhibitor II

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.